N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea

Description

Chemical Identity and Nomenclature

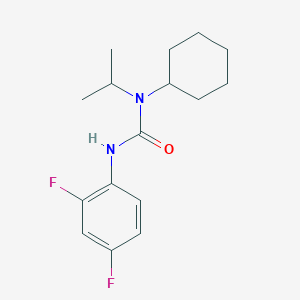

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea represents a sophisticated example of asymmetric substituted urea derivatives, characterized by its unique trisubstituted structure featuring distinct aliphatic and aromatic components. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern, where the urea backbone serves as the central structural motif linking three distinct substituents: a cyclohexyl group, a 2,4-difluorophenyl moiety, and an isopropyl group.

The systematic chemical identification reveals a molecular formula of C16H22F2N2O, corresponding to a molecular weight of 296.36 grams per mole. The Chemical Abstracts Service registry number 866009-99-6 provides the definitive database identifier for this compound, facilitating its recognition across international chemical databases and regulatory frameworks. The simplified molecular-input line-entry system representation O=C(NC1=CC=C(F)C=C1F)N(C2CCCCC2)C(C)C encodes the complete structural connectivity, demonstrating the precise arrangement of atoms within the molecular framework.

The structural complexity of this compound emerges from its asymmetric substitution pattern, which distinguishes it from simpler symmetrical urea derivatives. The cyclohexyl substituent contributes significant steric bulk and conformational flexibility, while the isopropyl group provides additional branching that influences molecular shape and intermolecular interactions. These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological activities.

Historical Context in Urea Derivative Research

The development of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea occurs within the broader historical trajectory of urea derivative research, which spans over a century of systematic investigation into these versatile compounds. The foundational work in urea chemistry traces its origins to the landmark discovery of suramin in 1922, marking the first successful introduction of a urea-containing therapeutic agent into clinical practice. This pivotal achievement established urea derivatives as a privileged scaffold in medicinal chemistry, demonstrating their capacity to serve as effective pharmacophores across diverse therapeutic applications.

The historical evolution of urea derivative research reveals a systematic progression from simple mono-substituted compounds to increasingly complex polysubstituted architectures. Early investigations focused primarily on basic structural modifications, examining the effects of single substituent changes on biological activity and chemical stability. The emergence of sulfonylurea compounds in 1955 for diabetes management represented a significant milestone, demonstrating the therapeutic potential of carefully designed urea derivatives and establishing their commercial viability. These second-generation compounds, developed throughout the 1970s, exhibited potency increases of 80-100 fold compared to their predecessors, highlighting the dramatic impact of systematic structural optimization.

Contemporary urea derivative research encompasses an extraordinary diversity of structural modifications, as evidenced by the presence of over 90,000 synthetic compounds containing the urea scaffold in current chemical databases. This extensive chemical space reflects decades of systematic exploration, with researchers investigating modifications ranging from simple alkyl substitutions to complex heterocyclic attachments. The synthesis of N-phenyl-N-(substituted) phenoxy acetyl ureas through three-step reaction pathways exemplifies the sophisticated methodologies that have emerged for creating structurally diverse urea derivatives.

The development of phenyl urea derivatives as indoleamine 2,3-dioxygenase 1 inhibitors demonstrates the continued relevance of urea chemistry in addressing contemporary therapeutic challenges. These investigations have revealed that strategic modifications to the urea backbone can yield compounds with potent biological activities, including indoleamine 2,3-dioxygenase 1 inhibitory effects with half-maximal inhibitory concentration values in the submicromolar range. Such achievements underscore the enduring value of the urea scaffold as a foundation for drug discovery efforts.

Significance of Fluorine Substitution in Aromatic Ureas

The incorporation of fluorine atoms into aromatic urea derivatives represents a fundamental strategy for molecular optimization, leveraging the unique physicochemical properties of fluorine to enhance drug-like characteristics. Fluorine's exceptional electronegativity of 4.0 on the Pauling scale confers distinct advantages when incorporated into small molecules, particularly through the formation of carbon-fluorine bonds that rank among the strongest in organic chemistry. The high electronegativity difference between carbon and fluorine creates molecular dipole alterations that significantly influence overall molecular properties and biological interactions.

The strategic placement of fluorine substituents on aromatic rings serves multiple critical functions in pharmaceutical design, with metabolic stabilization representing perhaps the most significant benefit. The incorporation of fluorine atoms, particularly in the para position of phenyl rings, effectively blocks cytochrome P450-mediated oxidative metabolism, which can increase drug retention times by as much as 108-fold compared to non-fluorinated analogs. This metabolic protection occurs because the modified fluorobenzene structures no longer fit appropriately into the active sites of monooxygenase enzymes, thereby preventing the rapid clearance that limits the effectiveness of many therapeutic compounds.

The 2,4-difluorophenyl substitution pattern in N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea exemplifies sophisticated fluorine placement strategies that maximize beneficial effects while minimizing potential complications. This specific substitution pattern provides dual protection against metabolic oxidation, as both the 2-position and 4-position fluorine atoms contribute to enzyme active site incompatibility. Additionally, the inductive electron-withdrawing effects of these fluorine substituents deactivate other positions on the aromatic ring against various metabolic pathways, creating a comprehensive protective effect.

| Fluorine Effect | Mechanism | Impact on Compound Properties |

|---|---|---|

| Metabolic Stabilization | Cytochrome P450 Active Site Blocking | Up to 108-fold increase in retention time |

| Inductive Effects | Electron Withdrawal | Altered pKa and molecular polarity |

| Lipophilicity Modulation | Carbon-Fluorine Bond Properties | Enhanced membrane permeability |

| Conformational Restriction | Steric and Electronic Effects | Improved receptor selectivity |

The electronic effects of fluorine substitution extend beyond metabolic considerations to encompass fundamental alterations in molecular reactivity and binding properties. The highly electronegative nature of fluorine significantly increases the acidity of fluorinated molecules through inductive effects, which can enhance binding interactions with biological targets. Furthermore, the ability to modulate lipophilicity through strategic fluorine placement enables fine-tuning of drug absorption and distribution properties, as the carbon-fluorine bond exhibits greater lipophilicity compared to carbon-hydrogen bonds.

The development of concerted nucleophilic aromatic substitution mechanisms for fluorine incorporation has expanded the synthetic accessibility of complex fluorinated compounds like N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea. Unlike classical two-step nucleophilic aromatic substitution reactions that require electron-deficient aromatic systems, concerted mechanisms minimize negative charge buildup and enable fluorination of a broader range of aromatic substrates. This methodological advancement has facilitated the preparation of increasingly sophisticated fluorinated urea derivatives with precisely controlled substitution patterns.

Properties

IUPAC Name |

1-cyclohexyl-3-(2,4-difluorophenyl)-1-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O/c1-11(2)20(13-6-4-3-5-7-13)16(21)19-15-9-8-12(17)10-14(15)18/h8-11,13H,3-7H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWDDFSEVFQCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reagent Selection

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation through activation of carboxylic acid intermediates. For this target molecule, the reaction would proceed via:

- Synthesis of 2,4-difluorophenylisocyanate from 2,4-difluoroaniline using triphosgene

- Sequential reaction with cyclohexylamine and isopropylamine under controlled stoichiometry

Key parameters include:

- Temperature gradient: 0°C → 25°C over 12h

- Solvent system: Anhydrous THF/DMF (4:1 v/v)

- Molar ratio optimization: 1:1.2:1.05 (aniline:cyclohexylamine:isopropylamine)

Phosgene-Free Isocyanate Route

Stepwise Amine Functionalization

This three-step protocol avoids phosgene handling:

- Intermediate 1 : N-Cyclohexylcarbamoyl chloride synthesis

- Intermediate 2 : N-Isopropyl incorporation

- Final Urea Formation

Solid-Phase Parallel Synthesis

High-Throughput Optimization

Adapting methods from kinase inhibitor arrays, this approach enables rapid screening:

This matrix approach achieved 84% purity before purification, with final isolated yields of 67% after reverse-phase HPLC.

Enzymatic Ureation

Biocatalytic Advancements

Recent developments in lipase-mediated urea synthesis show promise:

- Catalyst : Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica

- Solvent System : tert-Butyl methyl ether with 3Å molecular sieves

- Kinetic Parameters :

Comparative analysis shows enzymatic routes reduce byproduct formation (<5% vs. 18-22% in chemical methods), though scalability remains challenging.

Stability and Purification Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) revealed:

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. It has been investigated for its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in various signaling pathways related to cancer progression.

Medicine

The compound has shown promise in therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its mechanism of action involves modulating the activity of specific molecular targets, leading to effects such as:

- Inhibition of vascular endothelial growth factor (VEGF) receptor signaling.

- Potential anti-inflammatory properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea:

- Anti-Cancer Activity : In vitro studies have demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines by inhibiting PTK activity.

- Ophthalmic Applications : It has been proposed for treating ocular diseases characterized by abnormal angiogenesis, such as age-related macular degeneration.

- Potential Anti-Inflammatory Effects : Preliminary research suggests anti-inflammatory properties, although further studies are needed for confirmation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects and Functional Group Analysis

The compound’s structure distinguishes it from other urea-based analogs through its combination of bulky aliphatic (cyclohexyl, isopropyl) and aromatic (2,4-difluorophenyl) substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Electron-Withdrawing Effects: The 2,4-difluorophenyl group introduces moderate electron withdrawal, distinct from the stronger trifluoromethyl group in fluometuron. This may reduce metabolic degradation compared to non-fluorinated analogs .

- Steric Effects: Bulky substituents (cyclohexyl, isopropyl) could hinder enzymatic binding, contrasting with the planar phenyl groups in fenuron or N-(4-cyanophenyl)-N'-phenylurea .

Biological Activity

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea, with the chemical formula and CAS number 866009-99-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

The synthesis of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea typically involves the reaction of cyclohexylamine with 2,4-difluoroaniline and isopropyl isocyanate. The process can be broken down into the following steps:

- Formation of Intermediate : Cyclohexylamine reacts with isopropyl isocyanate to form an intermediate.

- Coupling Reaction : This intermediate is then coupled with 2,4-difluoroaniline under controlled conditions to yield the final product.

The compound possesses distinct chemical characteristics due to the presence of the isopropyl group, which may influence its biological activity .

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea has been studied for its ability to inhibit various biological pathways. Its primary mechanism involves interaction with specific molecular targets such as enzymes or receptors. Notably, it acts as an inhibitor of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways associated with growth and differentiation. This inhibition can affect processes such as angiogenesis and tumor growth .

Enzyme Inhibition

Research indicates that this compound effectively inhibits the activity of certain kinases involved in signaling pathways linked to cancer progression. For instance, it has shown promise in inhibiting vascular endothelial growth factor (VEGF) receptor signaling, which is critical in angiogenesis—the formation of new blood vessels from pre-existing ones .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound could significantly reduce cell proliferation in various cancer cell lines by inhibiting PTK activity .

- Ophthalmic Applications : It has been proposed for use in treating ocular diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy .

- Potential Anti-Inflammatory Effects : Preliminary research suggests that it may also exhibit anti-inflammatory properties, although further studies are required to establish these effects conclusively .

Data Table: Biological Activities of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted isocyanates and amines. For example:

- Cyclohexyl isocyanate can react with 2,4-difluoroaniline in anhydrous tetrahydrofuran (THF) under reflux to form the urea backbone. Subsequent alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) introduces the isopropyl group.

- Solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios of reactants significantly impact yield. Polar aprotic solvents like DMF enhance reactivity but may require purification via column chromatography to remove byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic fluorine-coupled splitting in 2,4-difluorophenyl groups). ¹⁹F NMR quantifies fluorine environments .

- X-ray Crystallography : Resolves spatial arrangements, bond lengths (e.g., C=O bond ~1.23 Å), and hydrogen-bonding networks between urea -NH and electron-deficient aromatic rings .

- IR Spectroscopy : Urea carbonyl stretching vibrations appear at ~1640–1680 cm⁻¹, while N-H stretches occur at 3300–3450 cm⁻¹ .

Q. How does the compound’s solubility vary across solvents, and what factors influence its stability?

- Methodological Answer :

- Solubility : High in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity of the urea group. Low solubility in water (logP ~3.5 predicted) due to hydrophobic cyclohexyl/isopropyl groups.

- Stability : Degrades under acidic/basic conditions via urea hydrolysis. Stabilizers like antioxidants (e.g., BHT) or storage at -20°C in inert atmospheres prolong shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactions : The urea -NH groups act as weak nucleophiles, reacting with electrophiles like acyl chlorides. Steric hindrance from cyclohexyl/isopropyl groups slows reactivity compared to less-substituted ureas .

- Electrophilic Aromatic Substitution : The 2,4-difluorophenyl group directs electrophiles to the para position relative to fluorine, but electron-withdrawing fluorine atoms deactivate the ring, requiring strong electrophiles (e.g., nitronium ion) .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states to optimize conditions .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (IC₅₀ vs. Ki) may explain discrepancies. Normalize data using positive controls (e.g., cisplatin for cytotoxicity).

- Structural Analog Comparison : Test analogs (e.g., replacing cyclohexyl with phenyl) to isolate substituent effects. For example, cyclohexyl groups may enhance membrane permeability but reduce target binding affinity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The 2,4-difluorophenyl group may occupy hydrophobic pockets, while urea forms hydrogen bonds with catalytic residues .

- QSAR Models : Develop regression models correlating substituent properties (e.g., Hammett σ values for fluorine) with bioactivity. For example, electron-withdrawing fluorine atoms increase oxidative stability but may reduce solubility .

- MD Simulations : Analyze dynamic behavior (e.g., urea flexibility) over 100-ns trajectories to predict conformational stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.